
N-(5-chloro-2-methylphenyl)thian-4-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)thian-4-amine typically involves the reaction of 5-chloro-2-methylaniline with thian-4-amine under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of ethanol as a solvent . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)thian-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the chloro group with the nucleophile.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)thian-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)thian-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: A similar compound with a fluorophenyl group instead of a thian-4-amine group.
N-(5-chloro-2-methylphenyl)thian-3-amine: Another similar compound with a different substitution pattern on the thian-amine ring.
Uniqueness
N-(5-chloro-2-methylphenyl)thian-4-amine is unique due to its specific substitution pattern and the presence of both chloro and thian-amine groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-(5-chloro-2-methylphenyl)thian-4-amine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thian ring, which contains sulfur as part of a five-membered structure, along with a substituted aniline moiety. The presence of the chlorine atom in the para position relative to the amine group is significant as it can influence the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can lead to alterations in cellular processes, potentially resulting in therapeutic effects. The chlorine substituent may enhance the compound's electrophilicity, facilitating its engagement with biological molecules .
Biological Activities
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess notable antimicrobial properties, suggesting that this compound may also exhibit such activity against a range of pathogens .
- Anticancer Activity : Preliminary investigations into the anticancer potential of this compound indicate that it may inhibit the growth of cancer cells. For instance, analogs have demonstrated IC50 values below 10 µg/mL against various cancer cell lines, including HeLa and MCF-7 cells .
- Antioxidant Properties : The compound may also exhibit antioxidant activities, which are beneficial in mitigating oxidative stress within biological systems .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its analogs:
Study | Biological Activity | IC50 Values | Notes |
---|---|---|---|
Study 1 | Anticancer (HeLa cells) | <10 µg/mL | Effective against multiple cancer cell lines. |
Study 2 | Antimicrobial | Varies | Demonstrated efficacy against clinical strains. |
Study 3 | Antioxidant | Not specified | Potential for reducing oxidative damage. |
Notable Research Findings
- A study highlighted that compounds similar to this compound showed significant inhibition of biofilm formation in staphylococci, indicating potential applications in treating biofilm-related infections .
- Another investigation revealed that structural modifications influenced the potency and selectivity of kinase inhibition among thian derivatives, suggesting avenues for further development .
Properties
Molecular Formula |
C12H16ClNS |
---|---|
Molecular Weight |
241.78 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)thian-4-amine |
InChI |
InChI=1S/C12H16ClNS/c1-9-2-3-10(13)8-12(9)14-11-4-6-15-7-5-11/h2-3,8,11,14H,4-7H2,1H3 |
InChI Key |
OMCFEUYHLIOKAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC2CCSCC2 |
Origin of Product |
United States |
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